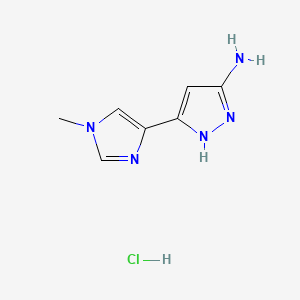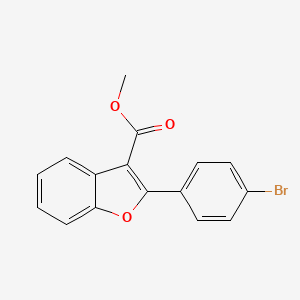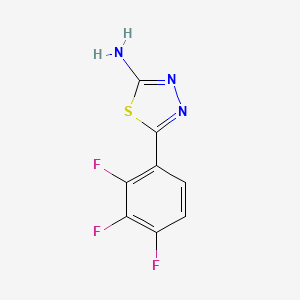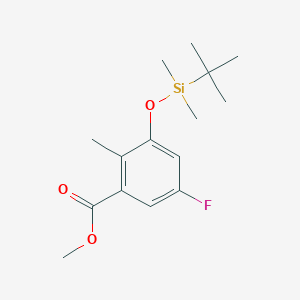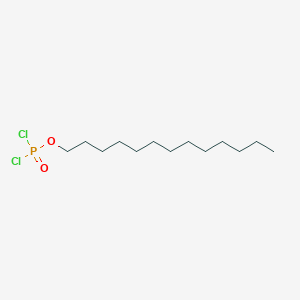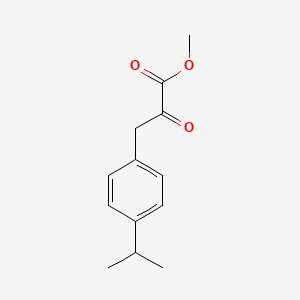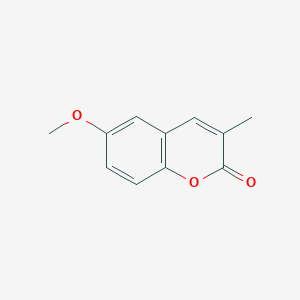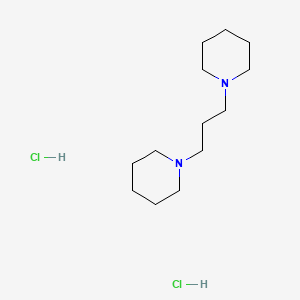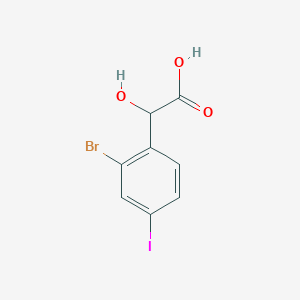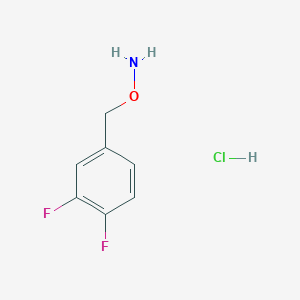
o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl ring substituted with fluorine atoms at the 3 and 4 positions. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids as catalysts.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a probe for detecting specific biomolecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
- o-Benzylhydroxylamine hydrochloride
- o-(4-Nitrobenzoyl)hydroxylamine
Comparison:
- o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of fluorine atoms, which can influence its reactivity and stability compared to other benzylhydroxylamine derivatives.
- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has more fluorine atoms, which can further enhance its electron-withdrawing properties.
- o-Benzylhydroxylamine hydrochloride lacks fluorine atoms, making it less reactive in certain chemical reactions.
- o-(4-Nitrobenzoyl)hydroxylamine contains a nitro group, which significantly alters its chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H8ClF2NO |
|---|---|
Molecular Weight |
195.59 g/mol |
IUPAC Name |
O-[(3,4-difluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H |
InChI Key |
OVLFHDMVESUZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


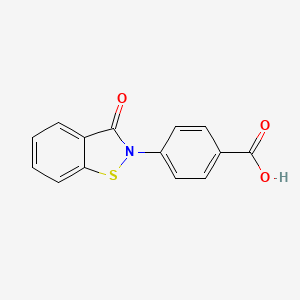
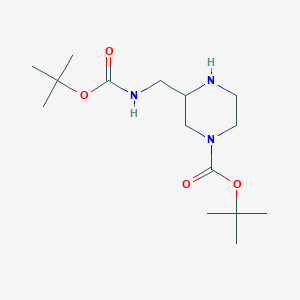

![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
